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Pilaralisib is an oral, pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has been investigated in
phase I clinical trials for patients with advanced solid tumors [1] [2] [3]. The primary goals of these studies
were to determine the safety profile, identify the maximum tolerated dose (MTD) and recommended phase II

dose (RP2D), and characterize the pharmacokinetics (PK) of different pilaralisib formulations.

Clinical Pharmacology and Formulation Development

Initial phase I monotherapy trials established the MTD of the capsule formulation (polymorph A) at 600
mg once daily (QD) [2] [3]. Subsequent development introduced a tablet formulation to improve
physicochemical properties and patient convenience. A dedicated phase I trial of the tablet-A formulation
demonstrated a favorable safety profile and, based on PK data showing higher exposure, established its
RP2D as 400 mg QD [2]. A more thermodynamically stable tablet-E (polymorph E) was also developed,
with a phase I study determining its RP2D to be 600 mg QD; drug exposure with this formulation was
similar to the 400 mg tablet-A and 600 mg capsule-A formulations [4].

The following table summarizes the key findings from these core monotherapy dose-escalation studies:
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Recommended ) Most Common
. Key Efficacy
Formulation Study Focus Dose L Treatment-Related AEs
Findings (ORR)
(RP2D/MTD) (Any Grade)

Capsule [3] Monotherapy in 600 mg QD 1 Partial (Information not detailed
advanced solid Response (PR) in provided results)
tumors in a patient with

NSCLC [3]

Tablet-A [2] Monotherapy in 400 mg QD 2PRsin 18 Diarrhea (40.9%),
advanced solid (based on PK) evaluable Fatigue (40.9%),
tumors patients (11.1%) Decreased appetite

[2] (22.7%), Hyperglycemia
(22.7%) [2]

Tablet-E Monotherapy in 600 mg QD 5 patients (28%) Decreased appetite

(Polymorph solid tumors or with Stable (22%), Dry skin (22%),

E) [4] lymphoma Disease (SD) as  Nausea (22%), Vomiting

best response

[4]

(22%) [4]

The following diagram illustrates the strategic pathway and key decision points in the clinical development

and dose escalation of pilaralisib:
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Pilaralisib Discovery
Pan-class | PI3K Inhibitor

Formulation Goal:
Improve Stability & Exposure

Capsule Formulation Tablet Formulation Tablet Formulation

(Polymorph A) (Polymorph A) (Polymorph E)

RP2D: 400 mg QD RP2D: 600 mg QD

AIUIEE (1] (01 (Higher exposure vs. capsule) (Similar exposure to 400mg Tablet-A)

Click to download full resolution via product page

Combination Therapy and Safety

Pilaralisib has also been evaluated in combination with standard chemotherapies and targeted agents. A
phase I study combining pilaralisib (both capsule and tablet formulations) with paclitaxel and carboplatin
determined the MTD for the tablet to be 200 mg QD [1] [5]. This combination showed a favorable safety
profile, but did not enhance the antitumor activity of the chemotherapy backbone [1]. In a phase I/II study in
HER2-positive metastatic breast cancer, the MTD of pilaralisib was 400 mg QD when combined with

trastuzumab, or with trastuzumab plus paclitaxel [6].

The safety profile of pilaralisib is consistent with the on-target toxicities of PI3K inhibition. The most

frequent adverse events across studies are summarized below:

© 2026 Smolecule. All rights reserved. 3/7 Tech Support


https://www.smolecule.com/products/s547960?utm_src=pdf-body-img
https://www.smolecule.com/products/s547960?utm_src=pdf-body
https://www.smolecule.com/products/s547960?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5388374/
https://profiles.wustl.edu/en/publications/phase-i-dose-escalation-study-of-pilaralisib-sar245408-xl147-in-c/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5388374/
https://www.smolecule.com/products/s547960?utm_src=pdf-body
https://www.peeref.com/works/7758367
https://www.smolecule.com/products/s547960?utm_src=pdf-body
https://www.smolecule.com/products/s547960?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

. Most Frequent Common Dose-
Trial / Most Frequent Grade =3 o o
. treatment-Related AEs Limiting Toxicities
Combination AEs
(Any Grade) (DLTSs)
With Paclitaxel & Neutropenia (67.2%), Neutropenia, Rash [1]
Carboplatin [1] Thrombocytopenia Thrombocytopenia
(67.2%)
Monotherapy Diarrhea (40.9%), Fatigue (Not specified in provided No DLTs reported
(Tablet-A) [2] (40.9%) results) [2]
With Diarrhea, Fatigue, Rash Diarrhea, Peripheral Rash, Neutropenia
Trastuzumab * Neuropathy, Neutropenia (in [6]
Paclitaxel [6] paclitaxel arm)

Experimental Protocol: Phase | Dose-Escalation Study

This protocol outlines the design for a phase I, open-label, dose-escalation study of pilaralisib tablets in

patients with advanced solid tumors, based on the methodology from the provided research [2].

Study Objectives

e Primary: To determine the MTD and RP2D of pilaralisib tablets.
e Secondary: To assess safety, tolerability, pharmacokinetics (PK), and preliminary antitumor activity.

Patient Selection

¢ Inclusion Criteria:

[e]

Aged =18 years.
Histologically confirmed metastatic or unresectable solid tumor, refractory to standard therapy.

o

(e]

ECOG performance status of 0-2.

Adequate bone marrow, renal, and hepatic function.
Fasting plasma glucose <160 mg/dL and HbAlc <8%.
¢ Exclusion Criteria:

[¢]

[e]

o Prior treatment with any PI3K inhibitor.
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o Uncontrolled medical conditions, including active infections or significant cardiac disease.

Study Design and Dosing

Overall Design: Multicenter, open-label, single-arm study.

Dose Escalation: A standard "3 + 3" design is employed.
o Predefined dose levels: 100 mg, 200 mg, 400 mg, 600 mg QD.
o Each cycle is 28 days of continuous pilaralisib dosing.
DLT Evaluation Period: The first cycle (28 days) for each patient.
MTD Definition: The highest dose level at which fewer than 33% of patients experience a DLT.

Assessments and Endpoints

o Safety: AEs graded per NCI CTCAE v3.0, physical examinations, vital signs, and laboratory tests
(hematology, clinical chemistry).

¢ Efficacy: Tumor assessments via CT/MRI performed every 8 weeks and evaluated per RECIST 1.0.
Key endpoints include Objective Response Rate (ORR) and Progression-Free Survival (PFS).

¢ Pharmacokinetics: Intensive PK blood sampling to determine parameters like C~max~, T~max~,
and AUC~0-24~ at steady-state.

e Pharmacodynamics (Exploratory): Optional collection of tumor biopsies for analysis of pathway
inhibition (e.g., pAKT, pS6).

The workflow for the dose-escalation cohort and key assessments is outlined below:

to 6 Patients

D Level N DLT A 3 Escalate to
ose Level ssessmen
Patient Enrollment & Screenin, [\[P Next Dose Level
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Statistical Considerations
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e The "3 + 3" design is descriptive. The evaluable population for MTD consists of all patients who
complete the first cycle or experience a DLT.
o Efficacy analyses are primarily descriptive, summarizing ORR and PFS.

Key Conclusions for Researchers

For researchers designing clinical trials with PI3K inhibitors, the pilaralisib development program offers

several critical insights:

e Formulation Impacts Dose: Different formulations (capsule vs. tablet) and polymorphs (A vs. E) can
have significantly different bioavailability, directly impacting the MTD and RP2D. This necessitates
dedicated bioequivalence or dose-finding studies for any new formulation [2] [4].

e Combination Requires Dose Reduction: The MTD of pilaralisib is consistently lower when
combined with other agents (200 mg with chemo vs. 400-600 mg as monotherapy). This highlights
the imperative for careful dose escalation in combination regimens to manage overlapping toxicities

[1] [6].

e Target Engagement # Efficacy: While pilaralisib successfully inhibited the PI3K pathway in tumor
biopsies, this did not reliably translate into significant antitumor activity in later-stage patients [1] [3].
This underscores the complexity of the PI3K pathway and the need for robust predictive biomarkers
beyond mere pathway inhibition.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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